molecular formula C11H10BClN2O3 B14086289 (4-Chloro-2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid

(4-Chloro-2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid

Cat. No.: B14086289
M. Wt: 264.47 g/mol
InChI Key: BHOAFRISKXDBLY-UHFFFAOYSA-N
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Description

(4-Chloro-2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a chloro and a methoxyphenyl group. The unique structure of this compound makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, phenol derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-Chloro-2-(3-methoxyphenyl)pyrimidin-5-yl)boronic acid lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the chloro and methoxy groups, along with the pyrimidine ring, allows for versatile functionalization and the formation of complex biaryl structures that are not easily accessible with other boronic acids .

Properties

Molecular Formula

C11H10BClN2O3

Molecular Weight

264.47 g/mol

IUPAC Name

[4-chloro-2-(3-methoxyphenyl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C11H10BClN2O3/c1-18-8-4-2-3-7(5-8)11-14-6-9(12(16)17)10(13)15-11/h2-6,16-17H,1H3

InChI Key

BHOAFRISKXDBLY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1Cl)C2=CC(=CC=C2)OC)(O)O

Origin of Product

United States

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